4-Hydroxy-1-benzofuran-6-carboxylic acid
Description
Significance of Benzofuran (B130515) Carboxylic Acids as Research Scaffolds
Benzofuran carboxylic acids are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. nih.govrsc.org This designation stems from their core structure, which is frequently found in biologically active natural products and synthetic compounds. nih.gov The benzofuran nucleus, a fusion of a benzene (B151609) and a furan (B31954) ring, provides a rigid and planar backbone that can be readily functionalized. The addition of a carboxylic acid group introduces a key site for forming various derivatives, such as esters and amides, allowing for the fine-tuning of a molecule's biological and physical properties. acs.org
The versatility of the benzofuran scaffold allows it to interact with a wide range of biological targets. bohrium.com Consequently, derivatives of benzofuran carboxylic acids have been investigated for a multitude of therapeutic applications, including as antimicrobial and anticancer agents. nih.govnih.gov
Overview of Benzofuran Ring Systems in Advanced Materials and Biological Systems
The benzofuran ring system is not only prevalent in medicinal chemistry but also shows significant promise in the field of advanced materials. Its inherent aromaticity and electron-rich nature make it a valuable component in the design of organic electronic materials. alfa-chemistry.com For instance, benzofuran derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic and photophysical properties. numberanalytics.com
In the biological realm, the benzofuran motif is a common feature in a vast array of natural products, many of which exhibit potent physiological effects. numberanalytics.com From the complex alkaloids to various terpenoids, the benzofuran ring is a testament to nature's chemical ingenuity. This natural prevalence has inspired chemists to synthesize a myriad of benzofuran derivatives with diverse biological activities. rsc.orgphytojournal.com
Evolution of Research Interest in Substituted Benzofuran Carboxylic Acids
The journey of benzofuran chemistry began in 1870 with its first synthesis by Perkin. nih.gov Since then, research interest in this heterocyclic system has grown exponentially. Early work focused on the isolation and characterization of naturally occurring benzofurans. However, with the advancement of synthetic methodologies, chemists gained the ability to create novel, substituted benzofuran derivatives not found in nature.
The development of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, has revolutionized the synthesis of substituted benzofurans, allowing for precise control over their molecular architecture. acs.orgnumberanalytics.com This has led to a surge in research focused on creating libraries of benzofuran carboxylic acids with diverse substitution patterns to screen for biological activity and material properties. The ongoing exploration of new synthetic routes continues to drive innovation in this field, promising the discovery of novel compounds with significant scientific and technological impact. acs.orgbohrium.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-7-3-5(9(11)12)4-8-6(7)1-2-13-8/h1-4,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXIMXFVNFTMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=CC(=C21)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324982 | |
| Record name | 4-Hydroxy-1-benzofuran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-69-2 | |
| Record name | NSC408125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-1-benzofuran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxy 1 Benzofuran 6 Carboxylic Acid and Its Derivatives
Established Synthetic Pathways for Benzofuran (B130515) Carboxylic Acids
The construction of the benzofuran scaffold, particularly when substituted with a carboxylic acid, can be achieved through several established synthetic routes. These pathways often rely on classical organic reactions tailored to build the heterocyclic system and introduce desired functionalities.
Cyclization Reactions in Benzofuran Formation
Cyclization reactions are fundamental to the formation of the benzofuran ring system. A common and effective strategy involves the intramolecular cyclization of appropriately substituted phenolic precursors. One of the most well-established methods is the Perkin rearrangement, which traditionally involves the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base. While historically significant, modern methodologies have expanded upon these principles, utilizing a variety of precursors and catalytic systems to achieve higher yields and greater substrate scope.
Transition-metal catalyzed cyclizations have also emerged as powerful tools for benzofuran synthesis. For instance, palladium-catalyzed processes, such as the Sonogashira coupling followed by cyclization, have been extensively employed to construct the benzofuran ring from ortho-halophenols and terminal alkynes. These methods offer a high degree of control over the substitution pattern of the resulting benzofuran.
Condensation Reactions for Functional Group Introduction
Condensation reactions are pivotal for introducing key functional groups onto the benzofuran nucleus. For the synthesis of benzofuran carboxylic acids, this often involves the reaction of a phenolic precursor with a reagent that will ultimately become the carboxylic acid or a precursor to it. For example, the reaction of an ortho-hydroxyacetophenone with an α-haloester can lead to an intermediate that, upon cyclization and subsequent hydrolysis, yields a benzofuran carboxylic acid.
Furthermore, condensation reactions can be employed to build up the carbon framework necessary for cyclization. The Knoevenagel condensation, for instance, can be utilized to react a salicylaldehyde derivative with an active methylene (B1212753) compound, creating a precursor ripe for subsequent intramolecular cyclization to form the benzofuran ring with an attached carboxylate or cyano group, which can then be hydrolyzed.
Multi-step Synthetic Protocols
The synthesis of complex benzofuran carboxylic acids, such as 4-Hydroxy-1-benzofuran-6-carboxylic acid, often necessitates multi-step protocols. These sequences allow for the careful and controlled introduction of multiple functional groups and the precise construction of the final molecular architecture. A representative multi-step synthesis might begin with a readily available substituted phenol (B47542), which is then elaborated through a series of reactions including protection of functional groups, introduction of a side chain that will form the furan (B31954) ring, cyclization, and finally, deprotection and functional group manipulation to afford the target molecule.
An example of a multi-step synthesis for a related compound, 4-benzofuran-carboxylic acid, starts from 4-hydroxyindanone. This process involves a sequence of five key transformations: silylation of the ketone, ozonolysis of the resulting silyl (B83357) enol ether, oxidation, esterification, and finally, aromatization to yield the benzofuran ester, which is then saponified to the carboxylic acid. google.com This highlights the strategic planning required in multi-step syntheses to achieve the desired substitution pattern and functionality.
Targeted Synthesis of this compound
The specific synthesis of this compound requires a tailored approach that directs the formation of the benzofuran ring and the placement of the hydroxyl and carboxylic acid groups at the 4- and 6-positions, respectively.
Cyclization of Ortho-Hydroxyacetophenones (or related precursors) and Derivatives
The cyclization of ortho-hydroxyacetophenones is a cornerstone in the synthesis of many benzofuran derivatives. In a targeted synthesis of a 4-hydroxybenzofuran derivative, a suitably substituted ortho-hydroxyacetophenone would serve as a key precursor. For instance, a starting material like 2,4-dihydroxy-6-acetylbenzoic acid or a protected derivative thereof could theoretically be employed.
The general principle involves the reaction of the acetyl group's α-carbon with a reagent to form a two-carbon side chain, which then undergoes intramolecular cyclization with the phenolic hydroxyl group. This cyclization can be promoted by various reagents and conditions, including acid or base catalysis, or through the use of coupling agents. The specific substitution pattern on the starting acetophenone (B1666503) is crucial for directing the final positions of the substituents on the benzofuran ring.
A documented synthesis of a compound with a similar substitution pattern, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, initiates from methyl 3,5-dihydroxybenzoate. This precursor undergoes a direct thermal intramolecular cyclization with propargyl bromide, leading to the formation of the 2-methylbenzofuran (B1664563) derivative. researchgate.netmdpi.com This illustrates the utility of appropriately substituted phenols in constructing the benzofuran core.
Base-Catalyzed Hydrolysis in Carboxylic Acid Formation
The final step in many syntheses of benzofuran carboxylic acids is the hydrolysis of an ester or nitrile precursor to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a widely used and effective method for this transformation. This reaction is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.
In the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, the methyl ester intermediate is hydrolyzed to the carboxylic acid under basic conditions using sodium hydroxide in a mixture of water and methanol. mdpi.com This step is crucial for obtaining the final desired product. Similarly, a multi-step synthesis of 4-benzofuran-carboxylic acid culminates in a saponification reaction to convert the methyl ester to the carboxylic acid. google.com
Processes Involving Novel Intermediates for 6-Carboxylic Acid Benzofuran
The synthesis of benzofuran-6-carboxylic acid, a key intermediate for various pharmaceutical compounds, has been improved through routes that avoid harsh reaction conditions. thieme-connect.com One such process begins with 4-bromo-2-hydroxybenzaldehyde (B134324) to produce the target compound with a 78% yield. thieme-connect.com This approach is noted for being more efficient than previous methods. thieme-connect.com
Another key intermediate, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, is crucial for the synthesis of Fruquintinib. tdcommons.org Traditional multi-step syntheses for this intermediate can be complex and costly. tdcommons.org A novel process involves reacting 2-(2-Formyl-5-methoxyphenoxy) propanoic acid with acetic anhydride and sodium acetate, followed by further steps to yield the desired product. tdcommons.org
A robust, four-step, one-pot process has been developed for manufacturing 6-hydroxybenzofuran-3-carboxylic acid. acs.orgnovartis.com This streamlined approach begins with the reaction of a starting material with ethyl chloroacetate, followed by a base-promoted acylation with diethyl oxalate. acs.org A key dehydrative cyclization and subsequent selective decarboxylation lead to the final product. acs.org This optimized tandem process achieves a 40% yield with purity exceeding 99%. acs.org
Aromatization Reactions for Benzofuran-4-carboxylic Acid Formation
A notable method for the industrial synthesis of 4-benzofuran-carboxylic acid and its alkyl esters involves an aromatization reaction as the final key step. google.com This process is designed to produce the compound with good yield and high purity. google.com The synthesis starts from 4-hydroxyindanone and proceeds through several steps without isolating the intermediates. google.com
The sequence of reactions is as follows:
Silylation: 4-hydroxyindanone undergoes a silylation reaction. google.com
Ozonolysis: The resulting silylated enol ether is subjected to ozonolysis. google.com
Oxidation: An oxidation reaction follows the ozonolysis. google.com
Esterification: The product is then esterified. google.com
Aromatization: The final step is an aromatization reaction that yields the methyl ester of 4-benzofuran-carboxylic acid, which can then be saponified to the carboxylic acid. google.com
This multi-step, single-pot process (for the first four steps) culminates in the formation of the aromatic benzofuran ring system, providing an efficient route to the target molecule. google.com The methyl ester intermediate is obtained in a 98% yield before the final saponification step. google.com
Table 2: Key Steps in the Synthesis of 4-Benzofuran-carboxylic Acid via Aromatization
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Silylation | 4-Hydroxyindanone | Silylated enol ether |
| 2 | Ozonolysis | Silylated enol ether | Ozonide intermediate |
| 3 | Oxidation | Ozonide intermediate | Carboxylic acid precursor |
| 4 | Esterification | Carboxylic acid precursor | Esterified intermediate |
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These "green" approaches are increasingly applied to the synthesis of benzofuran carboxylic acids.
Green Chemistry Approaches in Benzofuran Carboxylic Acid Synthesis
Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency in chemical processes.
While transition metals are powerful catalysts, their removal from final products can be challenging and costly, particularly in pharmaceutical manufacturing. Consequently, transition-metal-free synthetic routes are highly desirable. nih.gov
One such method involves the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. nih.govorganic-chemistry.org Using (diacetoxyiodo)benzene (B116549) as a catalyst in the presence of an oxidizing agent like m-chloroperbenzoic acid, 2-arylbenzofurans can be synthesized in good to excellent yields. nih.govorganic-chemistry.org Another approach is the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which yields highly functionalized benzofurans. organic-chemistry.org These methods provide convenient and cost-effective access to benzofuran derivatives without the need for transition metal catalysts. nih.gov
The use of ultrasound irradiation in organic synthesis can significantly enhance reaction rates and yields. researchgate.netuniv.kiev.ua This technique has been successfully applied to the synthesis of various benzofuran derivatives. For instance, a one-pot synthesis of 2-substituted benzofurans was developed using ultrasound irradiation for sequential C-C coupling, C-Si bond cleavage, and subsequent tandem C-C/C-O bond-forming reactions. researchgate.netnih.gov
Another example is the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov The initial step, a Friedländer condensation, was carried out under ultrasound irradiation at 80 °C, which facilitated the reaction and led to a good yield of the key intermediate. beilstein-journals.orgnih.gov Similarly, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones is accelerated under ultrasonic conditions, offering a faster reaction and higher yields compared to conventional methods. researchgate.netuniv.kiev.ua
Table 3: Examples of Ultrasound-Assisted Reactions in Benzofuran Synthesis
| Reaction Type | Reactants | Conditions | Product | Advantage | Reference |
|---|---|---|---|---|---|
| Friedländer Condensation | 2-amino-4,5-methylenedioxybenzaldehyde, Ethyl 4-chloro-3-oxobutanoate | KHSO₄, 80% EtOH, Ultrasound | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Good yield (74%) | beilstein-journals.orgnih.gov |
Microwave-assisted organic synthesis is a well-established green chemistry technique that dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields. sapub.org
A prominent example is the microwave-assisted Perkin rearrangement for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. nih.govnih.gov This reaction, which involves a base-catalyzed ring fission followed by intramolecular attack to form the benzofuran ring, traditionally requires about 3 hours. nih.gov Under microwave irradiation (300W), the reaction time is reduced to just 5 minutes, affording the desired products in very high yields (up to 99%). nih.gov This expedited protocol serves as a highly efficient method for the synthesis of this class of compounds. nih.govnih.gov The synthesis of other benzofuran derivatives, such as pyrazolyl benzofurans, has also been shown to be significantly faster under microwave conditions (2-4 minutes) compared to conventional heating (4-6 hours). sapub.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
| Method | Reactant | Reaction Time | Temperature | Power | Yield | Reference |
|---|---|---|---|---|---|---|
| Conventional | 3-Bromocoumarins | ~3 hours | Not specified | N/A | Lower | nih.gov |
Electrochemical Synthesis of Benzofuran Derivatives
Electrochemical synthesis offers a unique and powerful alternative to traditional chemical methods for constructing benzofuran derivatives. This approach often involves the anodic oxidation of phenolic compounds to generate reactive intermediates that subsequently cyclize to form the benzofuran ring system.
Research has demonstrated the electrochemical oxidation of catechol and its 3-substituted derivatives in the presence of nucleophiles like 2-chloro-5,5-dimethyl-1,3-cyclohexanedione or dimedone. nih.govacs.orgacs.org In these processes, the catechol precursors are oxidized to their corresponding o-quinones. acs.orgacs.org These highly reactive quinones then participate in a Michael addition reaction with the nucleophile, leading to the formation of benzofuran derivatives. nih.govacs.org This electrosynthesis can be performed efficiently at carbon rod electrodes within an undivided cell, often resulting in high yields and purity of the final products. nih.govacs.org
Another electrochemical strategy involves the cyclization of 2-alkynylphenols with various diselenides. nih.gov This reaction is conducted in the presence of platinum electrodes using acetonitrile (B52724) as the solvent, providing substituted benzofurans in high yields. nih.gov The mechanism proceeds through the formation of a seleniranium intermediate, which undergoes nucleophilic cyclization to furnish the target benzofuran structure. nih.gov The use of a copper nanoparticle-modified oxidized graphite (B72142) carbon nitride material has also been reported as a reusable catalyst for the environmentally friendly production of benzofuran derivatives via electrochemical oxidation and C-H activation. researchgate.net
Table 1: Examples of Electrochemical Synthesis of Benzofuran Derivatives
| Precursors | Nucleophile/Reagent | Conditions | Key Intermediate | Reference |
|---|---|---|---|---|
| Catechols | Dimedone | Anodic oxidation, Carbon rod electrode, Aqueous solution | o-Quinone | acs.orgacs.org |
| 3-Substituted catechols | 2-chloro-5,5-dimethyl-1,3-cyclohexanedione | Controlled-potential coulometry, Aqueous solution | Quinone derivative | nih.gov |
| 2-Alkynylphenols | Diselenides | Platinum electrodes, Acetonitrile solvent | Seleniranium intermediate | nih.gov |
Solvent-Free or Environmentally Benign Solvent Systems
In line with the principles of green chemistry, significant efforts have been directed toward developing synthetic routes for benzofurans that minimize or eliminate the use of hazardous organic solvents.
One notable green approach involves a one-pot synthesis reacting o-hydroxy aldehydes, amines, and various alkynes in the presence of a copper iodide catalyst. nih.govacs.org This reaction is distinguished by its use of an eco-friendly deep eutectic solvent (DES), specifically a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.govacs.org This method provides a sustainable pathway to medicinally relevant benzofuran derivatives. nih.gov Another strategy employs water as a solvent for the synthesis of furans and benzofurans through the ring-opening of 3,3-disubstituted oxetanes, catalyzed by a Brønsted acid ionic liquid under mild conditions. acs.org This catalyst can be recovered and reused multiple times without a significant loss of activity, enhancing the sustainability of the process. acs.org
Furthermore, unconventional energy sources have been utilized to promote environmentally friendly synthesis. The use of ultrasound and microwave irradiation has been successfully applied to the synthesis of benzo[b]furan-based oxadiazole and triazole derivatives, often proceeding in solvent-free conditions or in minimal solvent with high yields. nih.gov
Scalable Synthesis and Industrial Applicability
The industrial applicability of a synthetic method is determined by its scalability, cost-effectiveness, yield, and purity of the final product. For benzofuran derivatives with pharmaceutical relevance, such as the key intermediate benzofuran-6-carboxylic acid used in the synthesis of the drug Lifitegrast, developing robust and scalable processes is crucial. thieme-connect.comresearchgate.net
The development of palladium-catalyzed protocols has also been extended to the gram-scale synthesis of certain dihydrobenzofuran derivatives, demonstrating the potential for these catalytic methods to be scaled up for larger production. rsc.org The versatility and efficiency of these synthetic routes underscore the industrial importance of benzofuran cores as building blocks for high-value molecules. chemicalbook.com
Catalytic Strategies in Benzofuran Nucleus Construction
Catalysis is at the heart of modern organic synthesis, and the construction of the benzofuran nucleus has benefited immensely from the development of novel catalytic strategies. These methods, employing either Brønsted acids or transition metals, offer efficient and selective pathways to a wide array of substituted benzofurans.
Brønsted acids are effective catalysts for various organic transformations, including the synthesis of benzofuran cores. acs.org Triflic acid (TfOH), a powerful Brønsted acid, has been used to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to produce substituted benzofurans in high yields. nih.govacs.org It also catalyzes the conversion of o-alkynylphenols into benzofuran derivatives through the formation of an oxocarbenium ion intermediate. nih.gov
Acetic acid has been employed as a catalyst in a one-pot protocol that treats benzoquinones to yield benzofuran derivatives through a mechanism involving protonation, ring-opening, and eventual lactonization. nih.gov Researchers have also developed a Brønsted acid-mediated cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene and various phenols. researchgate.net This one-pot, metal-free process operates under mild conditions and proceeds through a nucleophilic addition followed by a carbocyclic rearrangement to furnish 3-(2-bromoethyl)benzofurans. researchgate.net
Transition metals are exceptionally significant in catalysis, enabling a vast number of organic reactions, including the construction of the benzofuran nucleus. nih.govacs.org Both isolated and bimetallic catalytic systems have been reported for this purpose. nih.govacs.org
Palladium (Pd): Palladium catalysis is a cornerstone of benzofuran synthesis. The Sonogashira coupling reaction between terminal alkynes and iodophenols, often co-catalyzed by copper, followed by intramolecular cyclization, is a widely used method. nih.govacs.org Palladium catalysts also enable cascade reactions, such as the difluoroalkylation-arylation of 1,6-enynes, nih.gov and intramolecular C-H bond functionalizations to form the heterocyclic ring. organic-chemistry.org
Copper (Cu): Copper catalysts are frequently used, either alone or in conjunction with other metals like palladium. nih.govacs.org Copper iodide has been used to catalyze one-pot reactions of o-hydroxy aldehydes, amines, and alkynes. nih.govacs.org Copper bromide facilitates the coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org
Rhodium (Rh): Rhodium-based catalysts have been utilized in the multicomponent synthesis of optically active benzofurans. nih.gov They can mediate the transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative to form C4-substituted benzofurans. nih.gov Rhodium catalysis is also effective in activating C-H and C-C bonds for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org
Nickel (Ni): The catalytic activity of nickel has been harnessed to provide the activation energy for intramolecular nucleophilic addition reactions, leading to benzofuran derivatives in high yields. nih.govacs.org Systems using Ni(OTf)₂ as the catalyst and 1,10-phenanthroline (B135089) as a ligand have proven effective. nih.gov
Other Metals (Au, Ag, Ru, Fe, Zn, In): A variety of other transition metals have found application in benzofuran synthesis. Gold-promoted catalysis has been used to react alkynyl esters with quinols. nih.govacs.org Ruthenium catalysts can facilitate C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation. nih.gov Lewis acids such as iron chloride promote intramolecular cyclization reactions. nih.gov Additionally, zinc and indium salts have been shown to catalyze the cyclization of propargyl alcohols and the hydroalkoxylation of ortho-alkynylphenols, respectively. organic-chemistry.org
Table 2: Overview of Transition-Metal Catalyzed Benzofuran Syntheses
| Metal Catalyst | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Palladium (Pd) & Copper (Cu) | Sonogashira Coupling / Cyclization | Terminal alkynes, Iodophenols | nih.govacs.org |
| Rhodium (Rh) | C-H / C-C Bond Activation | N-phenoxyacetamides, Alkylidenecyclopropanes | rsc.org |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | Substituted phenols and alkynes | nih.govacs.org |
| Gold (Au) & Silver (Ag) | Gold-promoted Cyclization | Alkynyl esters, Quinols | nih.govacs.org |
| Ruthenium (Ru) | C-H Alkenylation / Annulation | Alkynes, m-Hydroxybenzoic acids | nih.gov |
| Zinc (Zn) | Cyclization | Propargyl alcohols, Phenols | organic-chemistry.org |
| Indium (In) | Hydroalkoxylation | ortho-Alkynylphenols | organic-chemistry.org |
Reactivity and Chemical Transformations of 4 Hydroxy 1 Benzofuran 6 Carboxylic Acid
Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring
Detailed research on the specific electrophilic substitution of 4-Hydroxy-1-benzofuran-6-carboxylic acid is not extensively documented in publicly available literature. However, based on the reactivity of related benzofuran derivatives and general principles of electrophilic aromatic substitution, several key reactions can be anticipated. nih.gov
Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, bromination of benzofuran derivatives often proceeds readily. In the case of a related compound, 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, bromination with N-bromosuccinimide (NBS) in ethanol (B145695) or bromine in acetic acid has been reported to yield bromo-derivatives. nih.gov For this compound, the hydroxyl group at position 4 would strongly direct incoming electrophiles to the ortho positions (positions 3 and 5) and the para position (position 7). The deactivating effect of the carboxylic acid at position 6 would likely have a lesser influence on the substitution pattern compared to the powerful activating effect of the hydroxyl group.
Another important electrophilic substitution is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. wikipedia.org This reaction typically employs a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent, which then acts as the electrophile. wikipedia.org Given the electron-rich nature of the benzofuran ring, it is plausible that this compound would undergo formylation at one of the activated positions on the ring.
Friedel-Crafts acylation, another key electrophilic aromatic substitution, allows for the introduction of acyl groups onto the benzofuran nucleus. nih.govresearchgate.net This reaction is typically catalyzed by a Lewis acid and involves the reaction of the aromatic substrate with an acyl halide or anhydride (B1165640). nih.govresearchgate.net The regioselectivity of this reaction on this compound would again be governed by the directing effects of the existing substituents.
The following table provides representative examples of expected electrophilic substitution reactions on the benzofuran ring of this compound, based on the reactivity of analogous compounds.
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Bromination | Br₂ in Acetic Acid | 5-Bromo-4-hydroxy-1-benzofuran-6-carboxylic acid and/or 7-Bromo-4-hydroxy-1-benzofuran-6-carboxylic acid |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-hydroxy-1-benzofuran-6-carboxylic acid and/or 7-Nitro-4-hydroxy-1-benzofuran-6-carboxylic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-4-hydroxy-1-benzofuran-6-carboxylic acid and/or 7-Acetyl-4-hydroxy-1-benzofuran-6-carboxylic acid |
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 6-position of the benzofuran ring is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, alcohols, and amides.
Esterification of the carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com For phenolic carboxylic acids like the title compound, care must be taken to avoid etherification of the phenolic hydroxyl group, which can occur under harsh acidic conditions.
Alternative esterification methods that proceed under milder conditions can also be employed. For instance, reaction with an alkyl halide in the presence of a base, or the use of coupling agents can facilitate the formation of the ester. A patent describing the synthesis of 4-benzofuran-carboxylic acid mentions esterification as a key step in the synthetic sequence, highlighting the utility of this transformation for this class of compounds. google.com
| Alcohol | Reagents and Conditions | Product |
| Methanol (B129727) | CH₃OH, H₂SO₄ (catalytic), reflux | Methyl 4-hydroxy-1-benzofuran-6-carboxylate |
| Ethanol | C₂H₅OH, HCl (gas), reflux | Ethyl 4-hydroxy-1-benzofuran-6-carboxylate |
| Benzyl alcohol | C₆H₅CH₂OH, DCC, DMAP, CH₂Cl₂ | Benzyl 4-hydroxy-1-benzofuran-6-carboxylate |
The carboxylic acid group can be reduced to a primary alcohol, yielding (4-hydroxy-1-benzofuran-6-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion and is capable of reducing carboxylic acids and esters to primary alcohols. libretexts.orgbyjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. byjus.com
The high reactivity of LiAlH₄ means that other reducible functional groups within the molecule may also be affected. masterorganicchemistry.com However, in the case of this compound, the primary site of reduction would be the carboxylic acid.
| Reducing Agent | Solvent | Product |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), followed by H₃O⁺ workup | (4-hydroxy-1-benzofuran-6-yl)methanol |
The carboxylic acid can be converted to an amide through reaction with an amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. A common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. researchgate.net Thionyl chloride or oxalyl chloride are frequently used for the preparation of the acid chloride.
Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. A variety of such reagents are available, including dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine. The synthesis of various benzofuran carboxamide derivatives has been reported in the literature, underscoring the feasibility of this transformation. researchgate.net
| Amine | Reagents and Conditions | Product |
| Ammonia | 1. SOCl₂, reflux2. Excess NH₃ | 4-hydroxy-1-benzofuran-6-carboxamide |
| Aniline | 1. Oxalyl chloride, DMF (cat.), CH₂Cl₂2. Aniline, Et₃N | N-phenyl-4-hydroxy-1-benzofuran-6-carboxamide |
| Diethylamine | DCC, HOBt, CH₂Cl₂ | N,N-diethyl-4-hydroxy-1-benzofuran-6-carboxamide |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the 4-position is another key site of reactivity in this compound. It can undergo a variety of reactions, most notably etherification.
The hydroxyl group can be converted to an ether through reaction with an alkylating agent in the presence of a base. This reaction, often a Williamson ether synthesis, typically involves deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or a carbonate, to form the more nucleophilic phenoxide ion. The phenoxide then undergoes nucleophilic substitution with an alkyl halide or another suitable electrophile to form the ether.
The choice of base and reaction conditions is crucial to ensure selective O-alkylation without promoting competing reactions, such as C-alkylation or reactions at the carboxylic acid moiety. For example, using a relatively mild base like potassium carbonate can favor the desired etherification. The synthesis of related benzofuran derivatives often involves the protection of hydroxyl groups as ethers, indicating that this is a well-established transformation for this class of compounds.
| Alkylating Agent | Base and Solvent | Product |
| Methyl iodide | K₂CO₃, Acetone | 4-methoxy-1-benzofuran-6-carboxylic acid |
| Benzyl bromide | NaH, THF | 4-(benzyloxy)-1-benzofuran-6-carboxylic acid |
| Ethyl sulfate | NaOH (aq), Dichloromethane, PTC | 4-ethoxy-1-benzofuran-6-carboxylic acid |
Oxidation to Quinones
The phenolic hydroxyl group on the benzofuran ring of this compound makes it susceptible to oxidation, leading to the formation of quinone structures. This transformation is significant as quinones are a class of compounds with diverse biological activities and are involved in many biochemical processes. The oxidation of phenols and catechols to ortho-quinones is a well-established reaction, often catalyzed by enzymes like tyrosinase or achieved through chemical oxidants. nih.gov
The general mechanism involves the removal of two electrons and two protons from the hydroxyl group and the adjacent aromatic ring, resulting in a highly reactive ortho-quinone. These quinones can then participate in various subsequent reactions. nih.govnih.gov While direct studies on the oxidation of this compound are specific, the principles of phenol oxidation can be applied. Oxidizing agents such as Fremy's salt, potassium dichromate in sulfuric acid, or potassium permanganate (B83412) are commonly used to convert hydroxy-aromatic compounds into quinones. mdpi.comyoutube.com The resulting benzofuran-4,5-dione or benzofuran-4,7-dione would be a highly reactive species, capable of acting as a Michael acceptor and participating in redox cycling.
Derivatization for Enhanced Functionality and Analysis
Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. In analytical chemistry, derivatization is often employed to improve the chromatographic behavior, enhance the detectability, or increase the volatility of an analyte. mdpi-res.com For this compound, both the carboxylic acid and the hydroxyl functional groups are prime targets for derivatization.
Strategies for Carboxylic Acid Derivatization
The carboxylic acid group is often derivatized to improve its properties for analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). colostate.eduthermofisher.com Common strategies include esterification and amidation.
Esterification is a widely used method for derivatizing carboxylic acids. iajpr.com The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. For analytical purposes, methyl esters are frequently prepared due to their increased volatility compared to the parent carboxylic acid, making them suitable for GC analysis. colostate.edu While a specific protocol for the methyl esterification of this compound is not detailed in the provided search results, general methods such as reaction with methanol in the presence of an acid catalyst (e.g., BF3 or AcCl) are standard procedures. colostate.edu
Amide formation is another key derivatization strategy for carboxylic acids. This can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent or after converting the carboxylic acid to a more reactive derivative like an acid chloride. khanacademy.orgyoutube.com For instance, benzodifuran-2-carboxylic acid has been converted to its acid chloride using oxalyl chloride, which was then reacted with various amines to yield amide derivatives. nih.gov A similar approach could be applied to this compound. The use of dehydrating agents like dicyclohexylcarbodiimide (DCC) can also facilitate the direct coupling of a carboxylic acid and an amine to form an amide. youtube.comdiva-portal.org
For enhanced detection in liquid chromatography-mass spectrometry (LC-MS), specific derivatization reagents are employed. These reagents are designed to introduce a tag that improves ionization efficiency and provides a characteristic fragmentation pattern.
4-(Bromomethyl)-N-methylbenzylamine (4-BNMA) : This reagent is used for the selective profiling of carboxylic acids. researchgate.nettulane.edu The derivatization involves activating the carboxylic acid with a coupling agent like 1-ethyl-3-(dimethylamino)propyl carbodiimide (B86325) (EDC) followed by reaction with 4-BNMA to form an amide bond. researchgate.net The bromine atom in the reagent provides a distinct isotopic pattern in mass spectrometry, aiding in the identification of derivatized compounds. researchgate.nettulane.edu
Dimethylaminophenacyl bromide (DmPABr) : This reagent can simultaneously label carboxylic acids, thiols, and amines, extending the coverage of metabolites in a single LC-MS analysis. researchgate.netnih.gov The reaction with carboxylic acids proceeds to form a phenacyl ester, which enhances detection sensitivity. researchgate.netnih.gov
| Reagent | Functional Group Targeted | Purpose | Analytical Technique |
| 4-BNMA | Carboxylic Acids | Introduces a bromine tag for unique MS isotopic pattern, improves selectivity. researchgate.nettulane.edu | LC-MS |
| DmPABr | Carboxylic Acids, Thiols, Amines | Increases retention, stabilizes analyte, improves sensitivity. researchgate.netnih.gov | LC-MS/MS |
Derivatization of Hydroxyl Groups
The phenolic hydroxyl group of this compound can also be derivatized. This is often done to protect the hydroxyl group during other reactions or to modify the compound's biological activity or analytical properties. nih.gov Classical derivatization strategies for phenols include etherification (e.g., methylation) or esterification (acylation). nih.gov These modifications can alter the polarity and volatility of the molecule. For analytical purposes, derivatization of the hydroxyl group can prevent unwanted interactions during chromatographic separation and can also be used to introduce a fluorescent or UV-active tag for enhanced detection.
Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 1 Benzofuran 6 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a premier technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of each atom can be determined.
¹H NMR Analysis
The ¹H NMR spectrum of 4-Hydroxy-1-benzofuran-6-carboxylic acid is expected to display distinct signals corresponding to the different types of protons in the molecule: the acidic protons of the hydroxyl and carboxylic acid groups, and the protons on the heterocyclic and benzene (B151609) rings. The acidic protons of carboxylic acids are typically observed as broad singlets at a very downfield chemical shift, often in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The phenolic hydroxyl proton also appears as a singlet, though typically more upfield than the carboxylic proton. The protons on the benzofuran (B130515) ring system will appear in the aromatic region of the spectrum.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~12.9 | Broad s | 1H, -COOH |
| ~9.8 | s | 1H, Ar-OH |
| ~7.90 | d, J ≈ 1.0 Hz | 1H, H-7 |
| ~7.80 | d, J ≈ 2.2 Hz | 1H, H-2 |
| ~7.45 | d, J ≈ 1.0 Hz | 1H, H-5 |
Note: 's' denotes singlet, 'd' denotes doublet, and 'J' represents the coupling constant in Hertz.
The analysis reveals two downfield singlets for the exchangeable carboxylic acid and hydroxyl protons. The aromatic region shows four signals. The protons on the furan (B31954) ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. The protons on the benzene portion of the ring system (H-5 and H-7) would also be distinct, likely appearing as doublets with a small meta-coupling constant.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the structure. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm for aromatic acids. libretexts.org Carbons attached to electronegative oxygen atoms (C-4 and the furan ether carbons) will also be significantly deshielded.
Expected ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~167.5 | C-9 (-COOH) |
| ~156.0 | C-7a |
| ~154.5 | C-4 |
| ~145.0 | C-2 |
| ~125.0 | C-6 |
| ~122.5 | C-5 |
| ~122.0 | C-3a |
| ~113.0 | C-7 |
The assignments are based on established substituent effects and data from analogous benzofuran structures. The most downfield signal is attributed to the carboxylic acid carbon (C-9). The quaternary carbons C-4, C-7a, and C-3a, particularly those bonded to oxygen, are found at lower field, while the protonated carbons appear at higher field.
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by features characteristic of both the hydroxyl and carboxylic acid functional groups. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.org The phenolic O-H stretch may be observed as a sharper band around 3300-3500 cm⁻¹ or be obscured by the broader carboxylic acid signal. The carbonyl (C=O) stretch is another key indicator, expected to be strong and sharp. For aromatic carboxylic acids, this absorption is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300–2500 (broad) | O–H stretch | Carboxylic acid dimer |
| ~3400 (sharp/medium) | O–H stretch | Phenolic hydroxyl |
| ~1690 (strong) | C=O stretch | Conjugated carboxylic acid |
| ~1610, ~1580 | C=C stretch | Aromatic ring |
| ~1290 (strong) | C–O stretch | Carboxylic acid/Aryl ether |
Other significant peaks include C=C stretching vibrations for the aromatic system and strong C-O stretching bands associated with the carboxylic acid and the furan ether linkage. spectroscopyonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique well-suited for polar molecules like carboxylic acids. Given the compound's acidic nature, analysis in the negative ion mode (ESI-) is highly effective. In this mode, the molecule is expected to deprotonate readily, forming a molecular ion [M-H]⁻. The molecular formula of the compound is C₉H₆O₄, corresponding to a molecular weight of 178.14 g/mol . accelachem.com Therefore, the primary ion observed in the ESI- mass spectrum would be at a mass-to-charge ratio (m/z) of 177.02, corresponding to the [C₉H₅O₄]⁻ ion.
Further structural information can be obtained through tandem MS (MS/MS), where the [M-H]⁻ ion is isolated and fragmented. A characteristic fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), which would result in a fragment ion at m/z 133.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For benzofuran derivatives, single-crystal XRD analysis provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.
Below is a table summarizing crystallographic data for representative benzofuran derivatives, which can serve as a reference for predicting the structural properties of this compound.
| Parameter | 1-benzofuran-2-carboxylic acid researchgate.net | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/n | P-1 |
| a (Å) | Data Not Available | 9.268(13) |
| b (Å) | Data Not Available | 11.671(15) |
| c (Å) | Data Not Available | 15.414(2) |
| α (°) | 90 | 75.185(5) |
| β (°) | Data Not Available | 72.683(5) |
| γ (°) | 90 | 71.301(5) |
| Volume (ų) | 749.79(15) | 1483.8(3) |
| Z | 4 | 4 |
Chromatographic Methods for Purity Assessment and Detection
Chromatographic techniques are essential for separating, identifying, and quantifying chemical compounds in a mixture. For this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry are valuable tools for purity assessment and detection.
High-Performance Liquid Chromatography (HPLC) Detection Methods
High-performance liquid chromatography is a widely used technique for the analysis of phenolic and carboxylic acid compounds. Reversed-phase HPLC (RP-HPLC) is particularly suitable for separating moderately polar compounds like this compound.
The separation is typically achieved on a nonpolar stationary phase, such as an octadecylsilane (B103800) (C18) column, with a polar mobile phase. oup.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. oup.comresearchgate.net The mobile phase commonly consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often acidified with formic acid, acetic acid, or phosphoric acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.comnih.gov
Detection is frequently performed using a UV-Vis or a diode array detector (DAD). oup.comnih.gov Phenolic compounds and aromatic carboxylic acids exhibit strong UV absorbance. For phenolic acids, detection is often monitored at wavelengths around 280 nm, 300 nm, or 330 nm. oup.compan.olsztyn.pluaic.ro
The table below outlines typical HPLC parameters for the analysis of phenolic acids, which would be applicable for the detection and purity assessment of this compound.
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) oup.com |
| Mobile Phase A | Water with 0.1% Formic Acid or other acidifier researchgate.net |
| Mobile Phase B | Acetonitrile or Methanol (B129727) researchgate.net |
| Elution Mode | Gradient oup.comresearchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min researchgate.netpan.olsztyn.pl |
| Detection Wavelength | 254, 280, or 300 nm oup.com |
| Injection Volume | 10 µL researchgate.netpan.olsztyn.pl |
Computational Chemistry and Molecular Modeling of 4 Hydroxy 1 Benzofuran 6 Carboxylic Acid
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is instrumental in medicinal chemistry for understanding how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov
Molecular docking simulations for benzofuran derivatives consistently reveal the importance of specific types of non-covalent interactions in stabilizing the ligand-protein complex. These studies predict the binding modes by placing the ligand into the active site of a target protein and scoring the different poses based on binding energy.
For instance, in docking studies of 4-nitrophenyl-functionalized benzofurans with Bovine Serum Albumin (BSA), the primary interactions stabilizing the complex were identified as hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking of other benzofuran carboxylic acids has shown that the carboxylic group is a key participant in forming hydrogen bonds with amino acid residues in the active site. researchgate.net The planar benzofuran ring system frequently engages in π-π stacking or π-alkyl interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the protein's binding pocket.
A representative analysis of interactions for a benzofuran derivative docked into a protein active site is summarized below.
| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues |
| Hydrogen Bond | Carboxylic Acid Oxygen/Hydrogen | Y-337, Y-341 |
| π-π Stacking | Benzofuran Ring System | Y-124, F-295 |
| Hydrophobic | Benzene (B151609) portion of benzofuran | Leu-189, Ile-455 |
| This table is illustrative, based on typical interactions found for benzofuran derivatives in molecular docking studies. researchgate.netnih.gov |
A crucial validation step for molecular docking studies is the correlation of computational predictions with experimental data. The calculated binding affinity (often expressed as a docking score or binding energy) should ideally correlate with experimentally determined inhibitory constants (e.g., IC₅₀) or dissociation constants (k D).
In a study on 4-nitrophenyl-functionalized benzofurans and their interaction with BSA, molecular docking predicted that the monofuran derivative (BF1) would have a higher binding affinity than the difuran derivative (BDF1). nih.govnih.gov This computational prediction was subsequently confirmed by experimental fluorescence spectroscopy, which determined dissociation constants (k D) of 28.4 ± 10.1 nM for BF1 and 142.4 ± 6.46 nM for BDF1, demonstrating a strong correlation between the in silico and in vitro results. nih.govnih.gov Such correlations lend credibility to the predicted binding modes and can guide the rational design of more potent inhibitors.
| Compound | Predicted Binding Affinity (Computational) | Experimental Dissociation Constant (k D) |
| Benzomonofuran (BF1) | Higher Affinity | 28.4 ± 10.1 nM |
| Benzodifuran (BDF1) | Lower Affinity | 142.4 ± 6.46 nM |
| Data from a comparative study on benzofuran derivatives binding to BSA. nih.govnih.gov |
Quantum Chemical Descriptors for Chemical Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity of molecules. nih.govresearchgate.net For benzofuran derivatives, these calculations provide insights into the molecule's stability, reactivity sites, and electronic nature. semanticscholar.org By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to derive key reactivity descriptors. nih.govresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. From these energies, other global reactivity descriptors can be calculated, such as chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). researchgate.netphyschemres.org
Below is a table of quantum chemical descriptors calculated for 1-benzofuran-2-carboxylic acid, a compound structurally related to 4-Hydroxy-1-benzofuran-6-carboxylic acid. These values are indicative of the typical electronic properties of this class of molecules.
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | E_HOMO | -6.367 |
| LUMO Energy | E_LUMO | -1.632 |
| Ionization Potential | I | 6.367 |
| Electron Affinity | A | 1.632 |
| Energy Gap | ΔE | 4.735 |
| Chemical Potential | µ | -3.999 |
| Global Hardness | η | 2.367 |
| Global Electrophilicity Index | ω | 3.374 |
| Calculated values for 1-benzofuran-2-carboxylic acid using DFT/UB3LYP/6-31G(d,p) basis set. researchgate.net |
These descriptors suggest that such molecules are stable (due to a relatively large energy gap) and can act as electrophiles in chemical reactions. researchgate.net
Non-Linear Optical (NLO) Properties Exploration
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Organic molecules with extended π-conjugated systems, such as benzofuran derivatives, are promising candidates for NLO applications due to their potential for large molecular hyperpolarizabilities. physchemres.org
Computational methods, particularly DFT, are used to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.org The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity.
Studies on various benzofuran derivatives show that the introduction of electron-donating groups (like -OH, -NH₂) and electron-withdrawing groups (-NO₂) can significantly enhance NLO properties by facilitating intramolecular charge transfer (ICT). nih.govscispace.com For example, calculations on a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270) (HMBPP) demonstrated significant NLO properties. semanticscholar.org The calculated values for this and other related compounds highlight the potential of the benzofuran scaffold in designing NLO materials.
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
| HMBPP | 8.0123 | 36.1775 | 108.3567 |
| Calculated values for a substituted hydroxy benzofuran derivative. semanticscholar.org |
The exploration of these properties through computational modeling allows for the virtual screening and rational design of novel benzofuran-based materials with tailored NLO responses, guiding synthetic efforts toward the most promising candidates. researchgate.netresearchgate.net
Mechanistic Insights into Biological Activities of 4 Hydroxy 1 Benzofuran 6 Carboxylic Acid and Its Derivatives in Vitro Studies
Anti-Infective Properties
Benzofuran (B130515) derivatives have demonstrated notable anti-infective properties, exhibiting activity against a range of microorganisms, including bacteria, fungi, and viruses. nih.govmdpi.com This broad-spectrum activity has positioned them as a promising scaffold for the development of new therapeutic agents to combat infectious diseases. rsc.orgbenthamdirect.com
Antimicrobial Activity (Antibacterial, Antifungal)
The antimicrobial effects of benzofuran derivatives are well-documented against both bacterial and fungal pathogens. nih.gov Research has shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.gov For instance, a series of benzofuran derivatives synthesized from a 6-hydroxy-benzofuran-5-carboxylic acid scaffold were identified as potent inhibitors of Mycobacterium protein tyrosine phosphatase B, a key virulence factor in tuberculosis. nih.gov Similarly, other studies have reported the efficacy of benzofuran compounds against common pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.govmdpi.com Halogenated derivatives of 3-benzofurancarboxylic acid have shown specific activity against Gram-positive bacteria and Candida strains, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. nih.gov
While the precise antibacterial mechanisms of all benzofuran derivatives are still under investigation, some studies suggest that their mode of action involves the disruption of the bacterial cell envelope. Research into novel benzofuran derivatives containing disulfide groups indicated that their antibacterial properties are linked to their ability to disrupt bacterial cell walls and interfere with protein synthesis. researchgate.net Other mechanistic studies on related compounds point towards actions that increase the permeability of the cell membrane, which leads to the leakage of essential intracellular components and ultimately cell death. researchgate.net However, direct and broad evidence specifically naming inhibition of cell wall synthesis as the primary mechanism for the 4-Hydroxy-1-benzofuran-6-carboxylic acid class is not yet firmly established, with membrane damage being a more frequently cited mechanism of disruption.
Structure-activity relationship (SAR) studies have elucidated key structural features of benzofuran derivatives that are critical for their antimicrobial potency.
Hydroxyl and Halogen Groups: The presence and position of hydroxyl (-OH) and halogen (e.g., -Br, -Cl) groups on the benzofuran ring are crucial. A hydroxyl group at the C-6 position is often considered essential for antibacterial activity. mdpi.com The introduction of halogens into the benzofuran structure can significantly enhance microbiological activity. nih.gov
Lipophilicity: The lipophilicity (hydrophobicity) of the molecule plays a significant role. Enhanced lipophilicity can facilitate the penetration of microbial cell membranes. mdpi.com For instance, a double bond between the C-2 and C-3 positions can increase hydrophobicity and, consequently, antibacterial activity. mdpi.com
Substituents at C-2 and C-3: Functional groups at the C-2 and C-3 positions are important for activity and selectivity. Aryl substituents attached to the C-3 position via a methanone (B1245722) linker have resulted in derivatives with favorable antibacterial properties.
Aza- vs. Oxa-benzofurans: Studies comparing nitrogen-containing (aza) and oxygen-containing (oxa) benzofurans have suggested that aza-benzofuran compounds may exhibit higher activity. This is potentially due to their increased lipophilicity and the ability to carry a positive charge, which facilitates electrostatic interactions with negatively charged bacterial membranes. mdpi.com
Antiviral Activity
The benzofuran scaffold is also a promising framework for the development of antiviral agents. nih.gov Research has demonstrated the efficacy of these derivatives against a variety of RNA and DNA viruses. nih.gov
A notable recent discovery is the identification of benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), which are essential for antiviral defense. nih.gov In one study, several benzofuran derivatives were found to induce IFN-β transcription in a STING-dependent manner. nih.gov These compounds subsequently showed potent antiviral activity, inhibiting the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov The mechanism was confirmed to be IFN-dependent, as the compounds were inactive in cells lacking IFN production. nih.gov This host-targeting, immunostimulatory approach represents a promising strategy for developing broad-spectrum antiviral drugs. nih.gov
Anticancer Research
Benzofuran derivatives have emerged as a significant class of compounds in anticancer research, with numerous studies demonstrating their potent cytotoxic and antiproliferative effects against various human cancer cell lines. nih.govnih.govnih.govresearchgate.netsemanticscholar.org Their mechanisms of action are diverse and often involve the inhibition of key pathways and proteins essential for tumor growth and survival. taylorandfrancis.com
Inhibition of Tumor Growth
In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of tumor cells through several mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govacs.org
One study focusing on benzofuran-based carboxylic acids found that a 5-bromo-benzofuran derivative was a particularly effective antiproliferative agent against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ value of 2.52 µM, comparable to the standard chemotherapy drug Doxorubicin. acs.orgacs.orgnih.gov Mechanistic analysis revealed that this compound arrested the cancer cells in the G2-M phase of the cell cycle, increasing the cell population in this phase from 10.80% in control cells to 32.30%. nih.govacs.orgacs.org Furthermore, the compound significantly induced apoptosis, with the percentage of apoptotic cells (both early and late-stage) rising from approximately 0.8% to nearly 32%. acs.orgacs.org This indicates that the compound inhibits tumor cell proliferation by halting cell division and triggering cell death pathways. acs.orgresearchgate.net
Other benzofuran derivatives have been shown to inhibit tumor growth by targeting specific molecular pathways, such as the mTOR signaling pathway, tubulin polymerization, and angiogenesis. taylorandfrancis.comresearchgate.net
Antiproliferative Effects on Cancer Cell Lines
Derivatives of benzofuran, a core structure of this compound, have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. nih.govresearchgate.netrsc.org These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govrsc.org
In vitro studies have evaluated the efficacy of these derivatives against numerous cancer types. For instance, certain 3-amidobenzofuran derivatives showed promising activity against human colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cell lines, with one compound exhibiting an IC₅₀ value of 3.01 μM against MDA-MB-231. nih.gov Similarly, benzofuran-isatin conjugates displayed excellent inhibitory effects on colorectal cancer cell lines SW-620 and HT-29, with IC₅₀ values as low as 6.5 µM and 8.7 µM, respectively. tandfonline.com
Halogenated derivatives have been a particular focus of research. nih.govnih.gov Studies indicate that the introduction of bromine or chlorine into the benzofuran structure can enhance cytotoxic potential. nih.govresearchgate.net For example, a chlorinated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was most active against A549 lung cancer cells, while a brominated counterpart showed significant activity against both A549 and HepG2 liver cancer cells. nih.gov Other research highlighted five specific halogenated derivatives that showed significant and selective cytotoxicity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.gov The antiproliferative mechanisms often involve inducing apoptosis and causing cell cycle arrest at different phases, such as G2/M or S phase. nih.govnih.gov
The table below summarizes the antiproliferative activity of various benzofuran derivatives against different cancer cell lines.
| Derivative Class | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 3-Amidobenzofuran | MDA-MB-231 | Breast | 3.01 | nih.gov |
| 3-Amidobenzofuran | HCT-116 | Colon | 5.20 | nih.gov |
| Benzofuran-isatin conjugate (5a) | SW-620 | Colorectal | 8.7 | tandfonline.com |
| Benzofuran-isatin conjugate (5d) | SW-620 | Colorectal | 6.5 | tandfonline.com |
| Benzofuran-based oxadiazole conjugate (14c) | HCT116 | Colon | 3.27 | rsc.org |
| Benzofuran derivative (12) | HeLa | Cervical | 1.06 | rsc.org |
| Benzofuran derivative (12) | SiHa | Cervical | 1.10 | rsc.org |
| 3-Methylbenzofuran derivative (16b) | A549 | Lung | 1.48 | nih.gov |
Enzyme Inhibition Relevant to Cancer Pathways (e.g., Pim-1 Kinase)
Benzofuran derivatives have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival. researchgate.netnih.gov Among these, the Pim kinases (Pim-1, Pim-2, and Pim-3) are key targets. nih.govmdpi.com These serine/threonine kinases are overexpressed in many hematological malignancies and solid tumors, where they play a role in promoting cell proliferation and inhibiting apoptosis. nih.govmdpi.com
Dibenzofuran derivatives, structurally related to the benzofuran core, have shown potent inhibitory activity against Pim-1 and Pim-2 kinases. nih.govmdpi.com One lead compound demonstrated significant inhibition of Pim-1/2 and also displayed anticancer potency in the low micromolar range against the MV4-11 acute myeloid leukemia (AML) cell line, which has high endogenous levels of Pim kinases. nih.gov The development of such inhibitors is a promising strategy in oncology, and various heterocyclic scaffolds, including benzofuran, have been explored for their Pim inhibitory activity. nih.gov
Beyond Pim kinases, the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another major target in cancer therapy that can be modulated by benzofuran derivatives. researchgate.netmedchemexpress.cn High-throughput screening identified a benzofuran derivative as an inhibitor of the Akt/mTOR pathway. medchemexpress.cn Subsequent optimization led to compounds with enhanced cytotoxicity that were shown to bind directly to the mTOR complex 1 (mTORC1) and inhibit its kinase activity. medchemexpress.cn One derivative exhibited potent cytotoxic activity against a head and neck cancer cell line (SQ20B) with an IC₅₀ value of 0.46 µM. mdpi.com
SAR for Anticancer Activity
The structure-activity relationship (SAR) of benzofuran derivatives provides crucial insights for designing more potent and selective anticancer agents. mdpi.comnih.govnih.gov Several structural features have been identified as key modulators of their cytotoxic activity.
Substitution at C-2 Position: Early SAR studies found that substitutions at the C-2 position, such as with ester or heterocyclic rings, were critical for the cytotoxic activity of benzofuran derivatives. mdpi.com These modifications can significantly influence the compound's selectivity towards cancer cells. mdpi.com
Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group on the benzofuran ring is often crucial for anticancer activity. mdpi.com This group can act as a hydrogen bond donor, promoting favorable interactions with the biological target and inducing cytotoxicity. mdpi.com Replacing this group with an H-bond acceptor can alter activity, while its complete removal often diminishes cytotoxicity. mdpi.com
Halogenation: The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring consistently leads to a significant increase in anticancer activities. nih.govmdpi.com This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that improve the binding affinity of the compound to its target. mdpi.com The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity. nih.govresearchgate.net
Hybrid Structures: Creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties (such as chalcone, triazole, or piperazine) has emerged as a promising strategy. mdpi.com These hybrid compounds can exhibit synergistic cytotoxic effects, leading to potent anticancer agents. mdpi.comnih.gov
Side Chains and Bulky Groups: The nature of side chains also plays a role. For instance, substituting smaller amine groups with bulkier ones, such as 4-piperidino-piperidine, has been shown to enhance cytotoxicity. mdpi.com Furthermore, including hydrophilic groups like piperidine (B6355638) can improve the physicochemical properties of the compounds. mdpi.com
Antioxidative Properties
Benzofuran and its derivatives are recognized for their significant antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.govrsc.org The antioxidant capacity is a key aspect of their diverse pharmacological profile, as oxidative stress is implicated in numerous diseases. nih.govnih.gov
Studies have demonstrated the free radical scavenging activity of various benzofuran derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govrsc.org For example, a novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative showed a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.govrsc.org Other derivatives isolated from natural sources also exhibited moderate antioxidant activity in DPPH tests, with IC₅₀ values around 96.7 μM. rsc.org
In addition to radical scavenging, these compounds can inhibit lipid peroxidation (LPO). nih.gov The same 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative that scavenged DPPH radicals also produced a 62% inhibition of LPO in rat brain homogenate at 100 μM. nih.govrsc.org SAR studies suggest that the antioxidant activity is often linked to the presence and position of hydroxyl groups on the benzofuran nucleus, which can easily donate a hydrogen atom to neutralize free radicals. researchgate.net
| Derivative | Assay | Activity | Concentration | Reference |
|---|---|---|---|---|
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | DPPH Radical Scavenging | 23.5% Inhibition | 100 μM | nih.govrsc.org |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | Lipid Peroxidation (LPO) Inhibition | 62% Inhibition | 100 μM | nih.govrsc.org |
| Dimethylated benzofuran derivative (MBF1) | DPPH Radical Scavenging | IC₅₀ = 13.38 μM | N/A | digitellinc.com |
| Natural benzofuran derivative from D. latifolia | DPPH Radical Scavenging | IC₅₀ = 96.7 μM | N/A | rsc.org |
Anti-Inflammatory Potential
The benzofuran scaffold is a key component in compounds exhibiting significant anti-inflammatory properties. mdpi.commdpi.com These derivatives modulate inflammatory pathways primarily by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins. mdpi.comnih.gov
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages are commonly employed to assess anti-inflammatory activity. mdpi.commdpi.com Several aza-benzofuran and piperazine/benzofuran hybrid compounds have shown potent inhibition of NO release in this model. mdpi.commdpi.com For example, two aza-benzofuran derivatives demonstrated anti-inflammatory activity with IC₅₀ values of 17.3 μM and 16.5 μM for NO inhibition, without showing cytotoxicity. mdpi.com Another study found a piperazine/benzofuran hybrid to be a potent agent, reducing NO levels in LPS-induced cells back to normal levels. mdpi.com
The mechanism of action often involves the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress LPS-stimulated inflammation by inhibiting the expression of both COX-2 and iNOS. nih.gov This leads to a decreased secretion of inflammatory mediators, with IC₅₀ values for NO inhibition ranging from 2.4 to 5.2 µM and for prostaglandin (B15479496) E₂ from 1.1 to 20.5 µM. nih.gov These findings highlight the potential of benzofuran derivatives to act as lead compounds for the development of new anti-inflammatory drugs. mdpi.comnih.gov
Enzyme Inhibition Studies (e.g., Transglutaminase, Carbonic Anhydrase, Chorismate Mutase, Salicylate (B1505791) Synthase)
Derivatives of this compound have been investigated as inhibitors of a diverse range of enzymes, highlighting their potential as therapeutic agents for various conditions.
Carbonic Anhydrase (CA) Inhibition: Benzofuran-based carboxylic acids have emerged as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and hCA XII. nih.govacs.orgnih.gov A series of derivatives featuring a benzoic acid moiety linked to a benzofuran tail acted as submicromolar hCA IX inhibitors, with Kᵢ values as low as 0.56 μM. nih.govacs.org These compounds showed selectivity for the cancer-related isoforms over the off-target cytosolic isoforms hCA I and II. nih.gov The inhibition mechanism involves the carboxylic acid group interacting with the zinc ion in the enzyme's active site or occluding the entrance to the active site cavity. nih.gov
Chorismate Mutase (CM) and Salicylate Synthase (SaS) Inhibition: Enzymes in the shikimate pathway, which is essential for bacteria like Mycobacterium tuberculosis but absent in humans, are attractive drug targets. Benzofuran derivatives have been designed as inhibitors of chorismate-utilizing enzymes. nih.govrsc.org A series of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were evaluated as inhibitors of chorismate mutase, with some compounds showing 64–65% in vitro inhibition at a concentration of 30 μM. nih.govrsc.org Similarly, 5-phenylfuran-2-carboxylic derivatives (structurally related to benzofurans) have been identified as a promising class of inhibitors for salicylate synthase (MbtI), another key enzyme in this pathway, with a lead candidate showing a Kᵢ of 8.8 µM. nih.govunipd.it
The table below summarizes the inhibitory activity of benzofuran derivatives against these enzymes.
| Enzyme | Derivative Class | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX (hCA IX) | Benzofuran-based carboxylic acid (9f) | 0.56 μM | acs.orgnih.gov |
| Carbonic Anhydrase IX (hCA IX) | Benzofuran-based carboxylic acid (9e) | 0.79 μM | acs.orgnih.gov |
| Carbonic Anhydrase XII (hCA XII) | 2-methylbenzofuran-based derivative (9c) | 0.88 μM | acs.org |
| Chorismate Mutase (CM) | 3-(benzofuran-2-ylmethyl) substituted triazinone | 64-65% inhibition at 30 μM | nih.govrsc.org |
| Salicylate Synthase (MbtI) | 5-phenylfuran-2-carboxylic derivative (1h) | 8.8 μM | nih.gov |
Molecular Target Identification and Ligand-Binding Investigations
Molecular docking and other computational studies are instrumental in elucidating the binding modes of benzofuran derivatives to their protein targets, providing a rationale for their observed biological activities and guiding further drug design. orientjchem.orgresearchgate.netresearchgate.net These in silico methods help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein. researchgate.netatmiyauni.ac.in
In the context of anticancer activity, docking studies have been performed on targets like matrix metalloproteinases (MMPs) and various protein kinases. atmiyauni.ac.in For instance, novel benzofuran-thiazole hybrids were screened against the catalytic domain of MMP-2, revealing favorable interactions within the protein's binding site. atmiyauni.ac.in Similarly, docking of benzofuran derivatives into the active site of PI3K and VEGFR-2 inhibitors helped to computationally estimate and study their binding affinity. researchgate.net
For anti-inflammatory action, docking studies of aza-benzofuran compounds with murine inducible nitric oxide synthase (iNOS) revealed an ideal fit within the active site, characterized by the formation of specific hydrogen bonds. mdpi.com In the pursuit of new antitubercular agents, the docking of 3-(benzofuran-2-ylmethyl) substituted triazinones into the interface site of chorismate mutase showed strong hydrogen bonding with the ILE67 residue, in addition to several van der Waals interactions. rsc.org These computational insights are crucial for understanding the molecular basis of inhibition and for the rational design of more potent and selective derivatives. researchgate.netacs.org
Applications and Translational Research Directions for 4 Hydroxy 1 Benzofuran 6 Carboxylic Acid
Building Blocks in Organic Synthesis
The structural features of 4-Hydroxy-1-benzofuran-6-carboxylic acid make it a versatile building block in synthetic chemistry. arkat-usa.org The presence of multiple reactive sites allows for its incorporation into a wide array of more complex structures through various chemical transformations. chemicalbook.com
The this compound molecule serves as a trifunctional scaffold, offering chemists multiple avenues for elaboration. The carboxylic acid and hydroxyl groups can undergo a range of reactions, such as esterification, amidation, and etherification, while the aromatic core can be subjected to electrophilic substitution or cross-coupling reactions. This multi-directional reactivity enables the stepwise and controlled construction of intricate molecular frameworks. The benzofuran (B130515) scaffold itself is considered a "privileged scaffold" in medicinal chemistry, underscoring its importance in building complex and biologically relevant molecules. The synthesis of various positional isomers, such as 4-, 5-, 6-, and 7-hydroxybenzofurans, has been a focus of research, as these compounds are crucial synthetic intermediates for accessing diverse molecular targets. arkat-usa.org For instance, the oxidation of the corresponding aldehyde, 4-Hydroxy-1-benzofuran-6-carbaldehyde, directly yields this compound, highlighting its accessibility as a building block.
The benzofuran nucleus is a cornerstone in drug discovery, present in numerous pharmaceutical agents. rsc.org While direct applications of this compound in existing APIs are not widely documented, its parent compound, Benzofuran-6-carboxylic acid, is a well-established key intermediate in the synthesis of Lifitegrast, an FDA-approved drug for treating dry eye disease. researchgate.net
The strategic placement of a hydroxyl group at the 4-position, as in this compound, provides a valuable derivative for creating analogues of existing drugs or developing new chemical entities. This additional functional group allows for further molecular modifications to explore structure-activity relationships (SAR), potentially improving a drug candidate's potency, selectivity, or pharmacokinetic profile. Research has shown that substituents such as hydroxyl groups on the benzofuran ring are essential for the biological activities of certain compounds. rsc.org The synthesis of benzofuran carboxylic acid derivatives is a significant area of focus for providing intermediates to the pharmaceutical industry. google.com
| Precursor Compound | Resulting API | Therapeutic Area |
| Benzofuran-6-carboxylic acid | Lifitegrast | Dry Eye Disease |
Advanced Materials Science Applications
The rigid, planar structure and functional groups of this compound suggest its potential utility in the development of advanced materials.
Molecules containing both hydroxyl and carboxylic acid functionalities are classic monomers for step-growth polymerization to produce polyesters. The bifunctional nature of this compound makes it a candidate for incorporation into polymer chains. While specific polymerization of this exact compound is not extensively detailed, related research demonstrates the principle. For example, 4-hydroxymandelic acid, another α-hydroxy acid, undergoes thermal treatment to form poly(benzofuran-co-arylacetic acid) through a Friedel-Crafts polycondensation mechanism. researchgate.net This indicates that benzofuran structures with reactive acid and phenol (B47542) groups are viable precursors for creating novel polymers with tailored properties. researchgate.net
The benzofuran core is an important structural element for organic materials used in applications such as organic transistors. rsc.org The fused aromatic ring system provides a platform for π-electron delocalization, which is a critical feature for charge transport in organic semiconductors. The rigid and planar nature of the benzofuran scaffold can facilitate intermolecular π-π stacking, creating pathways for charge mobility in the solid state. The hydroxyl and carboxylic acid groups on this compound can serve two key roles: they can be used as synthetic handles to attach the benzofuran core to other electronically active units, and they can influence the material's electronic properties, solubility, and thin-film morphology through their electron-donating/withdrawing character and their ability to form hydrogen bonds.
Analytical Chemistry Applications
In analytical chemistry, well-characterized compounds are essential for use as standards and reagents. The parent compound, Benzofuran-6-carboxylic acid, is utilized as a key component in high-performance liquid chromatography (HPLC) methods for the detection of related substances. chemicalbook.com Given its defined structure and chromophoric benzofuran system, this compound is a suitable candidate for similar applications. It can potentially serve as a certified reference material or an internal standard for the quantification of other benzofuran derivatives, particularly hydroxylated metabolites or related impurities in pharmaceutical preparations. The presence of the hydroxyl group would alter its chromatographic retention time and spectroscopic properties compared to the parent compound, allowing for its use in the specific detection and separation of analytes in complex mixtures. chemicalbook.com
Reference Standards for Quality Control
A reference standard is a substance prepared for use as the standard in an assay, identification, or purity test, ensuring it has a quality appropriate for its use. ich.org These standards are critical components in the pharmaceutical industry for demonstrating the identity, strength, purity, and quality of drug substances and products. usp.org The use of well-characterized reference standards is fundamental to achieving scientifically valid analytical results and is a core part of a total control strategy to ensure product quality and consistency. ich.orgpharmtech.com
While specific documentation for this compound as a widespread commercial reference standard is not extensively detailed, its structural analogs, such as benzofuran-6-carboxylic acid, are utilized in analytical applications that underscore this potential role. chemicalbook.com The qualification of such a compound as a reference standard would involve rigorous characterization. Purity is a critical attribute and is typically assessed using high-performance liquid chromatography (HPLC). For instance, the purity of a closely related benzofuran derivative is determined using a reverse-phase HPLC method, which separates the main compound from any potential impurities. This process is essential for establishing a benchmark against which production batches of a substance can be compared.
Table 1: Example Parameters for HPLC Purity Assessment of Benzofuran Carboxylic Acids
| Parameter | Specification | Purpose |
| Column | Reverse-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient elution of acetonitrile (B52724) and 0.05% trifluoroacetic acid in water | Allows for the effective separation of the main compound from impurities with different polarities. |
| Flow Rate | 1 mL/min | Ensures consistent and reproducible separation. |
| Detection | UV at 220 nm | Measures the absorbance of the compound to quantify it and detect impurities. |
| Purity Goal | >99% | Establishes the high level of purity required for a reference standard. |
Detection and Quantification of Related Substances
A primary application for a reference standard is in the detection and quantification of related substances, which include manufacturing impurities and degradation products. ich.orgpharmtech.com The presence of these substances in a final pharmaceutical product must be carefully controlled to ensure safety and efficacy.
Benzofuran-6-carboxylic acid, a close structural relative of this compound, is explicitly used as a key component in a high-performance liquid chromatography (HPLC) method for detecting related substances in the drug lipalast and its preparations. chemicalbook.com In such analytical procedures, the reference standard is used to:
Identify impurities by comparing their retention times to that of the known standard.
Quantify the levels of these impurities by comparing the area of their chromatographic peaks to the peak area of a known concentration of the reference standard.
This capability is crucial for quality control, as it allows manufacturers to monitor and set acceptance limits for individual specified impurities, unidentified impurities, and total impurities, thereby ensuring the consistency and quality of the drug product. ich.org
Table 2: Role in Analytical Methods for Quality Control
| Role of Standard | Substance Detected | Analytical Method | Purpose |
| Primary Reference | Process-related impurities | HPLC | Identify and quantify substances introduced during the manufacturing process. |
| Primary Reference | Degradation products | HPLC | Identify and quantify substances formed during storage or exposure to light/heat. |
| System Suitability | N/A | HPLC | Verify the performance and reliability of the analytical system before testing samples. |
Design of Novel Therapeutic Agents based on Benzofuran Scaffolds
The benzofuran moiety is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This is due to its presence in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. rsc.orgnih.govnih.gov Consequently, the benzofuran ring system is a highly attractive starting point for the design and discovery of new therapeutic agents across various disease areas. nih.govrsc.org
Research into benzofuran derivatives has yielded promising candidates for several therapeutic applications:
Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. rsc.org The benzofuran scaffold has emerged as a pharmacophore of choice for designing novel antibacterial and antifungal agents. nih.govnih.gov Many of these derivatives show promising activity against clinically relevant pathogens, including the Gram-positive bacterium Staphylococcus aureus. nih.gov
Anticancer Agents: The benzofuran structure is a core component of numerous natural and synthetic molecules with potent anticancer properties. nih.govrsc.org These compounds can exert their effects through various mechanisms, including the inhibition of critical cancer-related enzymes like protein kinases, histone lysine-specific demethylase 1 (LSD1), and peptidyl-prolyl cis-trans isomerase (Pin1). nih.govtaylorandfrancis.com
Neuroprotective Agents: Benzofuran scaffolds are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. nih.gov Studies have shown that certain benzofuran derivatives can inhibit key pathological processes, including the formation of amyloid-beta (Aβ) fibrils and the activity of the enzyme butyrylcholinesterase. nih.gov
Table 3: Therapeutic Applications of the Benzofuran Scaffold
| Therapeutic Area | Target / Mechanism of Action | Examples / Findings |
| Antimicrobial | Inhibition of bacterial growth and DNA gyrase B. nih.gov | Varied activity against Gram-positive and Gram-negative bacteria; promising inhibitors of S. aureus. nih.govnih.gov |
| Anticancer | Inhibition of enzymes like Pin1, LSD1, and various protein kinases. nih.govtaylorandfrancis.com | Benzofuran acylhydrazones act as potent inhibitors of LSD1, a therapeutic target in oncology. taylorandfrancis.com |
| Anti-inflammatory | General anti-inflammatory properties noted in various studies. nih.gov | Benzofuran derivatives possess anti-inflammatory activities. nih.gov |
| Neuroprotection | Inhibition of Aβ fibril formation and butyrylcholinesterase. nih.gov | Chemical modifications at positions 2, 3, and 5 of the benzofuran ring result in compounds with neuroactivity. nih.gov |
| Antiviral | Inhibition of viruses such as Hepatitis C. rsc.org | Novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity. rsc.org |
Agrochemical Development
Beyond pharmaceuticals, the benzofuran scaffold has significant applications in the agricultural sector for the development of new agrochemicals. nih.govnih.gov Its structural versatility allows for the creation of potent herbicides and fungicides to protect crops and improve yields. acs.org
Key areas of development include:
Herbicides: Several commercial herbicides are based on the benzofuran structure, including ethofumesate (B166128) and benfuresate (B1228046). wikipedia.org More recently, research has focused on designing novel benzofuran derivatives that act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a well-established target for herbicides, and studies have shown that certain pyrazole-benzofuran compounds exhibit excellent herbicidal activity against various weeds, with some demonstrating greater efficacy than commercial standards like mesotrione. nih.gov These compounds have also shown good crop selectivity, indicating their potential for use in maize fields. nih.gov
Fungicides: Benzofuran and its related structures, such as benzofurazan (B1196253), have been evaluated for their ability to combat phytopathogenic fungi that cause significant crop damage. nih.govresearchgate.net A series of benzofurazan derivatives demonstrated significant antifungal activity against fungi like Rhizoctonia solani and moderate growth inhibition against Sclerotinia sclerotiorum. nih.gov This highlights the potential of the benzofuran core in creating new solutions for controlling plant diseases.
Table 4: Agrochemical Applications of the Benzofuran Scaffold
| Agrochemical Type | Target / Mechanism of Action | Examples / Findings |
| Herbicide | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov | Pyrazole-benzofuran compounds show excellent herbicidal activity, sometimes exceeding that of mesotrione. nih.gov |
| Herbicide | General herbicidal action. | Ethofumesate and benfuresate are commercial herbicides containing the benzofuran moiety. wikipedia.org |
| Fungicide | Inhibition of mycelium growth in phytopathogenic fungi. nih.gov | Benzofurazan derivatives show high antifungal effects against Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov |
Future Research Directions and Open Questions
Elucidation of Comprehensive Structure-Activity Relationships for 4-Hydroxy-1-benzofuran-6-carboxylic Acid
A critical future endeavor is the systematic investigation of the structure-activity relationships (SAR) for this compound. The benzofuran (B130515) nucleus is a versatile scaffold, and substitutions on this core structure are known to significantly influence biological activity. nih.gov Preliminary studies on various benzofuran derivatives have shown that the nature and position of substituents are critical determinants of their therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Future SAR studies should focus on several key areas:
Modification of Core Functional Groups: The hydroxyl group at the 4-position and the carboxylic acid group at the 6-position are prime targets for chemical modification. Esterification, etherification, or amidation of these groups could profoundly impact the molecule's polarity, solubility, and ability to interact with biological targets.
Substitution at Other Ring Positions: A systematic exploration of substitutions at the C2, C3, C5, and C7 positions with various functional groups (e.g., halogens, alkyls, aryls, and heterocyclic moieties) is necessary. This would help to map the steric and electronic requirements for optimal activity.
Stereochemistry: For derivatives with chiral centers, the elucidation of stereospecific activity will be crucial, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles.
These comprehensive SAR studies will be instrumental in identifying the key structural features required for potency and selectivity, guiding the design of more effective therapeutic agents.
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient, cost-effective, and environmentally friendly synthetic methods is paramount for the future exploration of this compound and its analogues. While classical methods for benzofuran synthesis exist, modern organic chemistry offers a plethora of innovative strategies that are more sustainable.
Recent advancements in the synthesis of benzofuran derivatives include:
Catalytic Strategies: The use of various transition metal catalysts such as palladium, copper, gold, silver, and ruthenium has enabled novel and efficient routes to the benzofuran core. nih.govacs.org
Green Chemistry Approaches: Environmentally benign methods, such as one-pot syntheses and the use of eco-friendly deep eutectic solvents, are being developed. nih.govacs.org A recent report details a transition metal-free, three-step protocol for the synthesis of benzofuran-6-carboxylic acid, which is scalable and has a low environmental impact. acs.org
Photocatalysis: Visible-light-mediated reactions offer a green alternative to traditional thermal methods for constructing the benzofuran ring. nih.gov
Future research should focus on adapting these modern synthetic methodologies to produce this compound and a diverse library of its derivatives. The development of scalable and sustainable routes is a critical step towards making these compounds accessible for extensive biological evaluation and potential commercialization. acs.org
Advanced Mechanistic Studies of Biological Activities
While the parent compound, benzofuran-6-carboxylic acid, has been noted for its potential antimicrobial and antioxidant properties, the precise biological mechanisms of this compound remain largely unexplored. chemicalbook.com The benzofuran scaffold is present in many compounds with known biological activities, including the inhibition of various enzymes and interference with cellular signaling pathways. nih.govnih.gov
Key open questions for future mechanistic studies include:
Identification of Molecular Targets: What are the specific proteins, enzymes, or receptors that this compound interacts with to exert its biological effects? Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify these targets.
Elucidation of Signaling Pathways: How does the interaction with its molecular target translate into a cellular response? Investigating the downstream signaling cascades affected by this compound is crucial for understanding its mechanism of action.
Structural Biology: Obtaining crystal structures of the compound bound to its biological target(s) would provide invaluable atomic-level insights into the binding mode and facilitate the rational design of more potent and selective analogues.
Advanced mechanistic studies are essential to validate the therapeutic potential of this compound and to provide a solid foundation for its further development.
Development of High-Throughput Screening Assays for Derivatives
To efficiently explore the vast chemical space of this compound derivatives, the development of robust high-throughput screening (HTS) assays is necessary. HTS allows for the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activities. nih.gov The feasibility of this approach for the benzofuran class has been demonstrated in the discovery of inhibitors for targets like Hepatitis C virus and various enzymes. nih.gov
Future efforts in this area should include:
Assay Design and Validation: The creation of specific biochemical or cell-based assays tailored to relevant therapeutic targets is the first step. These assays must be optimized for miniaturization, automation, and reliability to be suitable for HTS.
Library Synthesis: The generation of a diverse chemical library of this compound analogues is required for screening. This can be achieved through combinatorial chemistry or diversity-oriented synthesis approaches.
Hit-to-Lead Optimization: Following the identification of initial hits from the HTS campaign, a multidisciplinary approach involving medicinal chemistry, pharmacology, and computational modeling will be needed to optimize these hits into lead compounds with improved potency, selectivity, and drug-like properties.
The implementation of HTS will significantly accelerate the discovery of novel therapeutic agents derived from the this compound scaffold.
Computational Design and Optimization of New Analogues
In silico methods, or computer-aided drug design (CADD), have become indispensable tools in modern drug discovery. nih.gov These computational approaches can significantly reduce the time and cost associated with the development of new drugs by prioritizing the synthesis and testing of the most promising compounds. The application of CADD to the benzofuran scaffold has already shown promise in identifying potential inhibitors for various biological targets. nih.gov
Future computational research on this compound should focus on:
Molecular Modeling and Docking: If a biological target is identified, molecular docking studies can be used to predict the binding orientation and affinity of new analogues within the target's active site. This can guide the design of derivatives with improved interactions.
Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual compound libraries for new potential hits.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification and removal of candidates with unfavorable pharmacokinetic or toxicity profiles, improving the efficiency of the drug discovery process.
The integration of computational design and optimization strategies will be a powerful approach to intelligently navigate the chemical landscape of this compound derivatives and to accelerate the development of new therapeutic agents.
Q & A
Q. What are the recommended methodologies for synthesizing 4-Hydroxy-1-benzofuran-6-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, a multi-step approach may include:
- Step 1 : Condensation of substituted phenolic acids with appropriate electrophiles to form the benzofuran backbone.
- Step 2 : Selective protection/deprotection of hydroxyl and carboxylic acid groups to avoid side reactions.
- Step 3 : Final purification via recrystallization or column chromatography.
Key factors affecting yield include temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF for solubility), and catalyst choice (e.g., p-toluenesulfonic acid for cyclization efficiency). Characterization via NMR (1H/13C), FT-IR (to confirm hydroxyl and carbonyl groups), and ESI-MS (for molecular weight validation) is critical .
Q. How can researchers ensure structural fidelity during spectroscopic analysis of this compound?
Use a combination of techniques:
- 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad singlet at δ 9–10 ppm).
- 13C NMR : Confirm carboxylic acid (δ ~170 ppm) and benzofuran carbons (δ 100–160 ppm).
- 2D NMR (COSY/NOESY) : Resolve overlapping signals and verify spatial correlations (e.g., between hydroxyl and adjacent aromatic protons).
- FT-IR : Detect O-H (3200–3600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
Discrepancies in peak assignments may arise from tautomerism or solvent effects; deuterated DMSO is recommended to stabilize the carboxylic acid group .
Advanced Research Questions
Q. What experimental strategies address contradictory solubility data for this compound in polar vs. non-polar solvents?
Conflicting solubility reports often stem from:
- pH-dependent ionization : The carboxylic acid group deprotonates in basic conditions (pH > 5), enhancing aqueous solubility.
- Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution profiles.
Methodological solutions : - Conduct pH-solubility studies using buffered solutions (pH 2–10).
- Characterize polymorphs via X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
- Use Hansen solubility parameters to predict solvent compatibility .
Q. How can researchers resolve inconsistencies in reported biological activity data for derivatives of this compound?
Discrepancies may arise from:
- Assay variability : Differences in cell lines, incubation times, or endpoint measurements.
- Impurity profiles : Byproducts from incomplete synthesis can skew results.
Best practices : - Validate purity via HPLC (≥95% purity threshold).
- Replicate assays across multiple models (e.g., in vitro vs. ex vivo).
- Perform structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., methyl or halogen groups at position 2) .
Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base).
- LC-MS/MS : Monitor degradation products (e.g., decarboxylation or ring-opening).
- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life.
Safety data sheets (SDS) recommend storage at –20°C in amber vials to prevent photodegradation .
Q. How can computational methods enhance the design of this compound analogs with improved pharmacokinetic properties?
- Molecular docking : Predict binding affinity to target enzymes (e.g., cyclooxygenase or kinases).
- ADMET prediction : Use tools like SwissADME to optimize logP (ideally 1–3), polar surface area (<140 Ų), and CYP450 interactions.
- DFT calculations : Model electronic effects of substituents on reactivity and solubility.
Experimental validation via in vitro permeability assays (Caco-2 cells) and metabolic stability tests (microsomal incubation) is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
